Tetradecylphosphocholine

Descripción

Contextualization of TDPC within Lipid-Based Compounds

Tetradecylphosphocholine belongs to the family of alkyl phosphocholines, which are classified as lipid analogue detergents. nih.gov These compounds are structurally similar to naturally occurring lipids, specifically lysophosphatidylcholines, as they both possess a phosphocholine (B91661) head group and a hydrocarbon tail. nih.gov TDPC is a structural analog of myristoyl lysophosphatidylcholine (B164491) but offers greater stability against hydrolytic degradation. sigmaaldrich.com

A key distinction between alkyl phosphocholines like TDPC and membrane lipids is that TDPC contains a single alkyl chain, making it more akin to a lyso-lipid. nih.gov This single-chain, cone-shaped structure prevents it from forming a bilayer, which is characteristic of double-chained lipids found in cell membranes. Instead, TDPC self-assembles in aqueous solutions to form micelles, which are small, spherical aggregates. nih.govacs.org It is this micelle-forming property that makes TDPC an effective detergent for solubilizing and stabilizing membrane proteins for research purposes. scbt.comnih.govsigmaaldrich.com The critical micelle concentration (CMC) for TDPC, the concentration at which micelles begin to form, is approximately 0.12 mM. caymanchem.com

The table below summarizes the key physical and chemical properties of this compound.

| Property | Value |

| CAS Number | 77733-28-9 |

| Molecular Formula | C19H42NO4P |

| Molecular Weight | 379.5 g/mol |

| Appearance | Crystalline solid, white to beige powder |

| Critical Micelle Concentration (CMC) | ~0.12 mM |

| Solubility | Soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2) |

| Purity | ≥95% to ≥99% (depending on supplier) |

Data sourced from multiple chemical suppliers and research articles. sigmaaldrich.comcaymanchem.comchemsrc.comsigmaaldrich.com

Historical Perspective of TDPC Research and Development

The development of alkyl phosphocholine detergents, including TDPC, dates back to the 1980s. nih.govacs.org This period saw a concerted effort to create detergents with specific and well-defined properties suitable for the challenging task of membrane protein crystallization. nih.govacs.org Early research focused on extracting and stabilizing membrane proteins, which are naturally abundant, to enable their structural determination. acs.org Conformational stability was a primary requirement for successful crystallization, and alkyl phosphocholines proved effective in this regard. nih.gov

One of the first significant applications of this class of detergents was in the field of nuclear magnetic resonance (NMR) spectroscopy. nih.govacs.org Researchers in the late 20th century utilized detergent micellar systems to study membrane peptides. nih.gov For instance, dodecylphosphocholine (B1670865) (DPC), a close relative of TDPC, was instrumental in stabilizing the peptide melittin (B549807) in a monomeric conformation, which was essential for high-resolution NMR analysis. nih.govacs.org These early successes paved the way for the broader use of alkyl phosphocholines, including TDPC with its 14-carbon chain, in biophysical and structural biology studies of membrane proteins. nih.govacs.org

Current Research Landscape and Emerging Trends for TDPC

The application of this compound in modern research is diverse and continues to expand. Its utility spans from fundamental biochemistry to applied sciences like immunology and drug delivery.

Biochemical and Structural Biology Applications A primary use of TDPC is as a detergent for the solubilization, purification, and stabilization of integral membrane proteins. scbt.comsigmaaldrich.comtandfonline.com Its ability to mimic a membrane environment while keeping proteins soluble in aqueous solution is crucial for many analytical techniques. tandfonline.com It is frequently employed in studies of G protein-coupled receptors (GPCRs), a large and important family of membrane proteins. caymanchem.com Furthermore, TDPC is used in various spectroscopic methods, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: TDPC and its deuterated variants are used to create detergent micelles for solution NMR studies of membrane protein structure and dynamics. nih.govacs.orgtandfonline.comresearchgate.net The use of deuterated TDPC helps to eliminate interfering signals from the detergent itself, improving the quality of the resulting spectra. tandfonline.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: In EPR studies, TDPC micelles provide a membrane-mimetic environment to investigate the structural dynamics of membrane proteins. pnas.orgnsf.gov Studies have shown that the conformational state of channels like the MscS mechanosensitive channel can be effectively studied in TDPC detergents. pnas.org

Chromatography TDPC has found a niche application in the field of analytical chemistry as a stationary phase in ion chromatography. caymanchem.com Specifically, it has been used for the determination of inorganic acids where pure water serves as the mobile phase. caymanchem.com In zwitterionic ion chromatography, TDPC-coated columns have been used to study the retention mechanisms of cations. nih.gov

Immunology and Microbiology Research Recent research has highlighted the potential of TDPC in immunology and microbiology. It has been shown to protect human immune cells from lysis by bacterial toxins such as Panton-Valentine leukocidin (PVL) and α-toxin, which are produced by Staphylococcus aureus. mdpi.comsigmaaldrich.com TDPC is believed to inhibit the binding of these toxins to the cell membrane. frontiersin.org This makes it a valuable tool for studying the mechanisms of bacterial pathogenesis and for exploring potential strategies against multidrug-resistant infections. mdpi.comfrontiersin.org Additionally, TDPC has been used in NMR studies to determine the structure of activating immunoreceptor complexes, such as the NKG2C-DAP12 complex, providing insights into the molecular organization of the immune system. cas.cn

Drug Delivery and Therapeutic Research TDPC is being investigated for its potential roles in drug delivery and as a therapeutic agent itself. sigmaaldrich.comuliege.be It has been used as a helper lipid in gene transfer studies and has shown some anticancer activity. scbt.comsigmaaldrich.com Research into alkylphosphocholine analogues has also explored their antiparasitic activity against pathogens like Leishmania donovani. mdpi.com The properties of TDPC make it a candidate for inclusion in various drug delivery systems, although this research is still in early stages. youtube.comaps.orgsigmaaldrich.com

Interfacial Science The behavior of TDPC at oil-water interfaces is another area of active investigation. hiroshima-u.ac.jp Studies using techniques like interfacial tensiometry and X-ray reflection have examined the structure of adsorbed films of TDPC at the tetradecane/water interface, providing fundamental insights into the thermodynamics and molecular organization of surfactants at liquid-liquid interfaces. hiroshima-u.ac.jpresearchgate.net

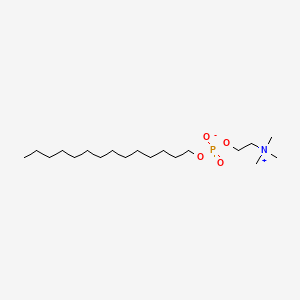

Structure

2D Structure

Propiedades

IUPAC Name |

tetradecyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H42NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-23-25(21,22)24-19-17-20(2,3)4/h5-19H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETUMLXGYDBOLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H42NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50228358 | |

| Record name | N-Tetradecylphosphorylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77733-28-9 | |

| Record name | N-Tetradecylphosphorylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077733289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Tetradecylphosphorylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies of Tetradecylphosphocholine and Analogues

General Alkylphosphocholine Synthesis Procedures

The synthesis of alkylphosphocholines (APCs) primarily focuses on the construction of the phosphocholine (B91661) group and its attachment to the alkyl chain. researchgate.net Several synthetic strategies have been developed to achieve this, often involving multiple steps and the use of protective groups to ensure regioselectivity.

Stepwise Chemical Synthesis Routes

The synthesis of APCs like tetradecylphosphocholine can be approached through various multi-step chemical routes. libretexts.org A common strategy involves the phosphorylation of the corresponding long-chain alcohol.

One general method for synthesizing phosphocholine esters involves reacting an alkanoic acid bearing a good leaving group, such as a halogen (preferably bromine), tosyl, or mesyl group, on the terminal carbon with a phosphocholine molecule. google.com This reaction forms a phosphocholine alkanoate. google.com For instance, the synthesis of miltefosine (B1683995) (hexadecylphosphocholine), a close analogue of this compound, can be achieved by reacting cetyl alcohol with phosphorus oxychloride in an organic solvent in the presence of an alkaline substance. google.com This initial esterification is followed by reactions to introduce the choline (B1196258) head group. google.com

Another approach involves the use of a cyclic phosphate (B84403) intermediate. researchgate.net This method consists of building up the phosphocholine moiety through a cyclic intermediate, which is subsequently opened to yield the final product. researchgate.net A high-yielding, three-step, one-pot conversion of lipid hydroxy acceptors into clinically useful alkylphosphocholines has also been reported. researchgate.net

A frequently employed multi-step synthesis can be summarized as follows:

Phosphorylation of the Alkyl Alcohol: The long-chain alcohol (e.g., 1-tetradecanol) is reacted with a phosphorylating agent like phosphorus oxychloride (POCl₃) or 2-chloro-2-oxo-1,3,2-dioxaphospholane. google.combeilstein-journals.org This step is typically carried out in an organic solvent and in the presence of a base to neutralize the acidic byproducts. google.com

Introduction of the Choline Moiety: The resulting phosphorylated intermediate is then reacted with choline or a choline derivative. For example, the intermediate can be reacted with choline tosylate or by ring-opening of a cyclic phosphate with trimethylamine (B31210). beilstein-journals.org

The synthesis of ether lipids, which are structurally related to APCs, also provides insights into relevant synthetic strategies. For example, the installation of the phosphocholine polar head group can be achieved in two steps, starting with the reaction of the alcohol with bromoethyl dichlorophosphate, followed by treatment with trimethylamine. beilstein-journals.org

Optimization of Reaction Conditions and Yields

The efficiency of alkylphosphocholine synthesis is highly dependent on the reaction conditions. The choice of solvent, temperature, and base can significantly impact the yield and purity of the final product. For example, in the synthesis of miltefosine, the esterification reaction temperature is controlled between -20 and 50 °C, with a preferred range of -10 to 10 °C for both the initial esterification and subsequent ring-closure reaction. google.com Solvents such as toluene, ethyl acetate, and dichloromethane (B109758) are commonly used. google.com

| Reaction Step | Reagents | Conditions | Yield |

| Esterification | Cetyl alcohol, POCl₃, Alkaline substance | Organic solvent, -10 to 10 °C | Not specified |

| Esterification | Phosphocholine alkanoate, p-nitrophenyl trifluoroacetate | Not specified | ~80% (final step) |

| One-pot conversion | Lipid hydroxy acceptors | Not specified | >90% |

Synthesis of Deuterated this compound for Advanced Spectroscopic Studies

Deuterated detergents, including deuterated this compound, are invaluable tools for structural and functional studies of membrane proteins using techniques like NMR spectroscopy and neutron scattering. tandfonline.comtandfonline.com The introduction of deuterium (B1214612) atoms at specific positions allows for the suppression of signals from the detergent, enabling a clearer view of the protein of interest. nih.gov

Strategies for Deuteration at Specific Molecular Positions

The synthesis of deuterated this compound can be tailored to introduce deuterium at various locations within the molecule, such as the head group or the alkyl chain. tandfonline.com This is typically achieved by using deuterated starting materials in the synthesis. tandfonline.com

For example, to produce fos-cholines with deuterated chains, the corresponding deuterated alcohol is used in the synthesis. tandfonline.com Uniformly deuterated n-dodecanol (d₂₅-n-dodecanol) can be produced by the reduction of the deuterated fatty acid (d₂₃-n-dodecanoic acid) with lithium aluminum deuteride (B1239839) (LiAlD₄). tandfonline.com This deuterated alcohol can then be used to synthesize the corresponding deuterated alkylphosphocholine.

The synthesis of selectively deuterated phosphatidylcholines has been achieved through biosynthesis in genetically modified E. coli. nih.gov By controlling the deuteration level of the growth media and carbon sources, it is possible to control the deuteration of the lipid head group, glycerol (B35011) backbone, and fatty acyl tail. nih.gov A concise protocol for the precisely controlled tetradeuteration of straight-chain fatty acids at the α- and β-positions has also been developed. nih.gov

Examples of deuterated fos-choline-14 (B15146392) include:

d₉-fos-choline-14: Semi-deuterated head group. tandfonline.com

d₁₃-fos-choline-14: Perdeuterated head group. tandfonline.com

d₄₂-fos-choline-14: Perdeuterated molecule. tandfonline.com

Challenges and Costs Associated with Deuterated Detergent Synthesis

The synthesis of deuterated detergents presents several challenges. The amphipathic nature of these molecules can complicate work-up and purification steps. tandfonline.com Furthermore, the synthesis requires the availability of suitable and often expensive deuterated starting materials and reagents. tandfonline.com The long and challenging synthesis of deuterated precursors, such as deuterated oleic acid, limits their availability. europa.eu These factors contribute to the high cost of deuterated detergents. tandfonline.com

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. gardp.orgoncodesign-services.com For alkylphosphocholines, these studies involve synthesizing a series of analogues with systematic modifications to their structure and evaluating their effects. nih.gov

Derivatization strategies for SAR studies of alkylphosphocholines often focus on modifying the length and composition of the alkyl chain or altering the structure of the polar head group. For example, APCs with one or more methylene (B1212753) groups in the alkyl chain replaced by oxygen or carbonyl groups have been synthesized to explore their antiproliferative activity. nih.govcapes.gov.br The inhibitory properties of phospholipid analogues have been shown to be dependent on their alkyl side chain length, with activity varying from dodecylphosphocholine (B1670865) to octadecylphosphocholine. researchgate.net

Another derivatization approach involves conjugating the alkylphosphocholine to other molecules to create multi-target agents. For instance, alkylphosphocholine-gefitinib conjugates have been developed as potential multitarget anticancer agents. nih.gov Fluorescently labeled analogues, such as those incorporating the BODIPY group, have also been synthesized to study the drug-parasite interaction in the case of leishmanicidal drugs like miltefosine. csic.escsic.es These fluorescent analogues help in determining the uptake and subcellular localization of the drug. csic.es

Analogues with Modified Alkyl Chains

The synthesis of TDPC analogues with varied alkyl chains enables the investigation of structure-activity relationships, particularly how chain length and saturation affect biological function. A common strategy begins with a protected glycerol backbone, which is then alkylated to introduce the desired lipid chain. For instance, a series of alkyl lysophospholipid analogues can be synthesized with modifications such as the introduction of a carbonyl group or branching in the alkyl chain. nih.gov

General synthetic strategies often involve:

Williamson Ether Synthesis: This classic method can be used to couple a long-chain alkyl halide with a protected glycerol derivative, such as solketal, to form the ether linkage.

Alkylation of Protected Glycerols: Starting from precursors like 1,2-isopropylidene-sn-glycerol, the free hydroxyl group can be alkylated with various alkyl halides or mesylates to introduce chains of different lengths (e.g., C16, C18, C20) or with unsaturations. mdpi.com

Grignard Coupling Reactions: For more complex structures, such as branched chains, copper-catalyzed Grignard reactions can be employed to couple different alkyl fragments. rsc.org

These methods allow for the creation of a diverse library of analogues. For example, researchers have synthesized a series of 1-O-alkyl-glycerols with saturated chains of varying lengths (C14:0, C16:0, C17:0, C19:0, C20:0, C22:0) and monounsaturated chains (C16:1, C18:1) to serve as analytical standards and for biological studies. mdpi.com After the desired alkyl chain is attached, the glycerol protecting groups are removed, and the phosphocholine head group is installed to complete the synthesis. beilstein-journals.org

Table 1: Examples of Synthesized TDPC Analogues with Modified Alkyl Chains

| Analogue Type | Modification Description | Starting Materials Example | Reference |

| Chain Length Variation | Synthesis of phosphocholines with alkyl chains of different lengths (e.g., C12 to C25). | 1-O-Alkyl-sn-glycerols of varying lengths. | nih.gov |

| Unsaturated Chains | Introduction of one or more double bonds in the alkyl chain, such as in oleylphosphocholine. | (R)-Solketal, (Z)-octadec-9-enyl lipid chain precursors. | beilstein-journals.org |

| Branched Chains | Incorporation of methyl or other alkyl branches along the main lipid chain. | Alkyl-branched bromides and a dibromide center part for Grignard coupling. | rsc.org |

| Functionalized Chains | Introduction of functional groups like carbonyls or phenyl groups into the alkyl chain. | 1,2-isopropylidene-sn-glycerol, long-chain alcohols with functional groups. | nih.gov |

Analogues with Modified Phosphocholine Head Groups

Modifying the phosphocholine head group can significantly alter the molecule's physical properties and biological interactions. Synthetic strategies focus on altering the quaternary ammonium (B1175870) group, the ethylene (B1197577) linker, or replacing the phosphate group entirely.

Key synthetic approaches include:

Phosphoramidite (B1245037) Chemistry: This powerful technique allows for the efficient formation of the phosphodiester bond. A lipid alcohol is reacted with a phosphoramidite reagent containing the pre-modified head group, followed by oxidation to yield the phosphate triester and subsequent deprotection. acs.org

Enzymatic Modification: Phospholipase D can be used to hydrolyze the choline from a parent phosphatidylcholine, producing a phosphatidic acid intermediate. This intermediate can then be chemically condensed with various modified N,N,N-trialkylammonium alkanols to generate a range of head-group analogues. nih.gov

Direct Coupling: A common method involves reacting the lipid alcohol with a phosphorylating agent like 2-bromoethyl dichlorophosphate. The resulting phosphate derivative is then quaternized by reaction with trimethylamine or a modified amine to form the desired head group. beilstein-journals.org

These methodologies have been used to create analogues where the trimethylammonium moiety is replaced with other groups or where the distance between the phosphate and the nitrogen is varied. beilstein-journals.orgnih.gov For example, analogues have been synthesized by coupling phosphatidic acid with different N,N,N-trialkylammonium alkanols, resulting in phospholipids (B1166683) with bulkier head groups. nih.gov

Table 2: Examples of Synthesized TDPC Analogues with Modified Phosphocholine Head Groups

| Analogue Type | Modification Description | Synthetic Strategy Example | Reference |

| Altered Quaternary Ammonium Group | Replacement of the N(CH₃)₃ group with other alkylated or functionalized amines. | Condensation of phosphatidic acid with various N,N,N-trialkylammonium alkanols. | nih.gov |

| Modified Spacer | Changing the length or composition of the linker between the phosphate and the nitrogen atom. | Coupling of lipid alcohols with modified amino acid derivatives (e.g., arginine, lysine). | nih.gov |

| Phosphate Replacement | Substitution of the phosphate group with other functionalities, such as an ether linkage. | Alkylation of a lipid alcohol with a mesylamine followed by formation of an ammonium salt. | beilstein-journals.org |

| Bioorthogonal Handles | Incorporation of "clickable" functional groups like alkynes into the headgroup for labeling. | Modular synthesis using alkynyl-phosphocholine precursors. | acs.org |

Purification and Characterization Techniques for Synthetic TDPC

Following synthesis, rigorous purification and characterization are essential to ensure the identity and purity of this compound and its analogues. A multi-step approach combining chromatographic separation and spectroscopic analysis is standard practice.

Purification: The primary methods for purifying synthetic TDPC are based on chromatography.

Flash Column Chromatography: This is a widely used initial purification step. Using silica (B1680970) gel as the stationary phase, a solvent system, typically a mixture of chloroform, methanol, and water, is used to elute the product. By gradually increasing the polarity of the mobile phase, impurities can be separated from the target phospholipid. nih.gov

High-Performance Liquid Chromatography (HPLC): For higher purity and analytical quantification, reversed-phase HPLC (RP-HPLC) is the method of choice. nih.govcore.ac.uk Isocratic systems using C8 or C18 columns with a mobile phase such as a methanol-water mixture can effectively separate alkylphosphocholines based on chain length and even resolve cis/trans isomers. nih.govcore.ac.uk Detection can be achieved using UV detectors (for unsaturated compounds) or more universal detectors like Refractive Index (RI) or Evaporative Light Scattering Detectors (ELSD). nih.govscitechnol.com

Affinity Chromatography: In cases where TDPC or its analogues are used to solubilize and purify tagged proteins, the entire complex can be purified. For instance, a protein with a specific tag (e.g., Rho1D4-tag) can be captured on an antibody-linked resin, and the complex is then eluted, carrying the solubilizing TDPC with it. plos.orgresearchgate.net

Characterization: Once purified, the structure and purity of the compound are confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone for structural elucidation. ¹H-NMR is used to verify the protons of the alkyl chain and the phosphocholine headgroup. bohrium.com ¹³C-NMR provides information on the carbon skeleton. bohrium.com Crucially, ³¹P-NMR spectroscopy gives a characteristic signal for the phosphorus atom in the phosphate group, confirming the presence of the phosphocholine moiety and providing information about its chemical environment. nih.govspringernature.com

Mass Spectrometry (MS): MS is used to confirm the molecular weight and elemental composition of the synthesized molecule. nih.gov Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are well-suited for analyzing phospholipids. nih.govnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass data, which is essential for confirming the molecular formula. copernicus.org

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of reactions and to assess the purity of the final product. snmjournals.org

Table 3: Key Characterization Data for this compound (TDPC)

| Technique | Purpose | Expected Result/Observation |

| ¹H-NMR | Structural confirmation of proton environments. | Signals corresponding to the terminal methyl group (triplet), methylene groups of the alkyl chain (multiplets), methylene groups adjacent to the ether and phosphate oxygens, and the choline head group protons. bohrium.com |

| ¹³C-NMR | Structural confirmation of the carbon skeleton. | Resonances for each unique carbon in the tetradecyl chain and the phosphocholine head group. bohrium.com |

| ³¹P-NMR | Confirmation of the phosphate group. | A single resonance peak in the characteristic region for a phosphodiester in a phosphocholine head group. springernature.com |

| Mass Spectrometry (MS) | Determination of molecular weight and formula. | A molecular ion peak corresponding to the exact mass of TDPC (e.g., [M+H]⁺ or [M+Na]⁺). nih.gov |

| HPLC | Purity assessment and quantification. | A single, sharp peak under optimized conditions, with retention time characteristic of TDPC. nih.govcore.ac.uk |

Membrane Biophysics and Interactions of Tetradecylphosphocholine

Tetradecylphosphocholine as a Membrane Mimetic System

Membrane mimetic systems are crucial for studying integral membrane proteins (IMPs), which are naturally embedded within the complex environment of a cell membrane. nsf.govrefeyn.com Detergents like TDPC are amphipathic molecules that, above a certain concentration, form micelles that can encapsulate the hydrophobic transmembrane domains of proteins, thereby keeping them soluble in aqueous solutions. sigmaaldrich.comnih.govthermofisher.com This process is essential for extracting membrane proteins from their native lipid bilayer for purification and subsequent biophysical analysis. creative-proteomics.comspringernature.comnih.gov

The choice of detergent is critical, as it must effectively solubilize the protein while preserving its native structure and function. nsf.govnih.gov Zwitterionic detergents, such as the alkyl phosphocholines, are often favored for these studies. huji.ac.il TDPC, with its phosphocholine (B91661) headgroup and a 14-carbon alkyl chain, provides a zwitterionic surface within the micelle structure, which can be advantageous for maintaining the stability of certain membrane proteins. sigmaaldrich.com

Formation and Properties of TDPC Micelles

Like other detergents, TDPC molecules in an aqueous solution self-assemble into micelles once the concentration reaches a specific threshold known as the critical micelle concentration (CMC). mpg.dewikipedia.org Below the CMC, the detergent molecules exist primarily as monomers. Above the CMC, they form spherical aggregates where the hydrophobic alkyl tails are sequestered in the core, and the hydrophilic phosphocholine headgroups are exposed to the aqueous solvent. mpg.denih.gov This arrangement allows the micelle to solubilize hydrophobic molecules, including the transmembrane regions of proteins. sigmaaldrich.com

The number of detergent monomers in a single micelle is referred to as the aggregation number. wikipedia.org The properties of TDPC micelles, such as their size and aggregation number, are influenced by factors like concentration and the ionic strength of the solution. thermofisher.com These properties are critical as they determine the size of the protein-detergent complex, which can impact the quality of data obtained from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com

Table 1: Physicochemical Properties of this compound (TDPC)

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 379.5 g/mol | mdpi.com |

| Critical Micelle Concentration (CMC) | 1.2 mM | mdpi.com |

| Aggregation Number | 108 | mdpi.com |

Comparison with Other Zwitterionic Detergents in Membrane Protein Studies

TDPC belongs to the family of alkyl phosphocholine detergents, which also includes the widely used dodecylphosphocholine (B1670865) (DPC). nsf.govhuji.ac.il The primary difference between these two is the length of their alkyl chains: DPC has a 12-carbon tail, while TDPC has a 14-carbon tail. This seemingly small difference can significantly impact their properties and their suitability for studying a particular membrane protein.

Generally, detergents with longer alkyl chains have lower CMCs and form larger micelles. huji.ac.il Zwitterionic detergents are often considered a middle ground between the harshness of ionic detergents (like SDS) and the mildness of non-ionic detergents (like DDM), although they can sometimes be denaturing. researchgate.netnih.govsciengine.com

In a study on the diacylglycerol kinase (DAGK), a helical membrane protein, TDPC was compared with other detergents including DPC, lyso-myristoylphosphatidylcholine (LMPC), and lyso-myristoylphosphatidylglycerol (LMPG). nih.gov The quality of NMR spectra for DAGK in TDPC micelles was found to be high, approaching that observed in DPC, and superior to the spectra obtained in LMPC. nih.gov This highlights that the optimal detergent is protein-dependent, and screening various detergents is often necessary. vanderbilt.edu For instance, while TDPC was suitable for DAGK, the best NMR spectra for the C99 protein were obtained using LMPG. nih.gov

Table 2: Comparison of Zwitterionic Detergents

| Detergent | Abbreviation | Molecular Weight ( g/mol ) | CMC (mM) | Aggregation Number | Source |

|---|---|---|---|---|---|

| Dodecylphosphocholine | DPC | 351.5 | 1.1 - 1.5 | 54 | nih.gov |

| This compound | TDPC | 379.5 | 0.11 - 0.15 | 70 - 108 | mdpi.com |

Influence on Membrane Protein Stability and Conformational Dynamics

The detergent environment can significantly influence the stability and conformational dynamics of a solubilized membrane protein. nih.govacs.org An ideal detergent should not only solubilize the protein but also maintain its native fold and functional state. nsf.gov

Alkyl phosphocholine detergents have been observed to have a propensity to alter the native-like structure of membrane proteins. nih.govacs.org The dynamic nature of detergent micelles can lead to increased water penetration into the micelle's core, which may stabilize non-native structural features in the protein. nih.govacs.org

However, for certain proteins, TDPC has been shown to provide a stabilizing environment. For example, the thermal stability of diacylglycerol kinase (DAGK) in TDPC micelles was found to be comparable to its stability in the milder detergent n-dodecyl-β-D-maltoside (DDM) and significantly better than in DPC. nih.govnih.gov Specifically, the half-life for the irreversible loss of DAGK activity at 70°C was between 8 to 13 days when solubilized in TDPC, LMPG, and LMPC. nih.gov Circular dichroism spectra also indicated that DAGK maintained a high alpha-helical content (79%) in TDPC micelles. nih.gov These findings underscore that the influence of a detergent on protein stability is highly specific to the protein being studied.

Solubilization and Purification of Membrane Proteins using TDPC

The process of studying membrane proteins typically begins with their extraction from the cell membrane, a process called solubilization, followed by purification. sigmaaldrich.comspringernature.comresearchgate.net Detergents are indispensable for this, as they disrupt the lipid bilayer and form mixed micelles with the proteins and lipids. sigmaaldrich.comresearchgate.net

The goal of solubilization is to extract the target protein in a stable and active state, free from other membrane components. refeyn.comsigmaaldrich.com The choice of detergent and the optimization of solubilization conditions are critical for success. cube-biotech.com Following solubilization, standard protein purification techniques like affinity chromatography can be employed, keeping the detergent present throughout to maintain solubility. creative-proteomics.comresearchgate.netyoutube.com

Optimization for G Protein-Coupled Receptors (GPCRs)

G protein-coupled receptors (GPCRs) are a major family of integral membrane proteins and are important drug targets. researchgate.netwikipedia.org Their structural and functional analysis is challenging due to their inherent flexibility and instability once removed from the native membrane. nobelprize.orgfu-berlin.de

The solubilization and purification of GPCRs require careful optimization of the detergent. nih.gov While milder non-ionic detergents like DDM are often preferred for GPCRs, zwitterionic detergents like TDPC can be effective in specific cases. nobelprize.org The stability of a GPCR in a detergent micelle is crucial for downstream applications like crystallization for X-ray crystallography or for NMR studies. arxiv.org For example, stabilizing mutations have been used to reduce the flexibility of GPCRs, allowing for the use of detergents that form smaller micelles, which can be advantageous for crystallization. nobelprize.org The process of desensitization and internalization, which regulates GPCR signaling at the cell surface, further highlights the complex dynamics that must be considered when choosing a solubilization strategy. nih.gov

Application in Studies of Transmembrane Transporters and Other Integral Membrane Proteins

TDPC has also been utilized in the study of other types of integral membrane proteins, such as transmembrane transporters. These proteins are responsible for moving ions and small molecules across cellular membranes. ox.ac.uknih.gov For example, the human membrane protein Caveolin 3 was successfully incorporated into TDPC micelles in its monomeric form. semanticscholar.org

In studies of the ATP-binding cassette (ABC) transporter BmrA, detergents based on foscholine, like FC12 (a DPC analogue), were used. plos.org While TDPC itself was not the primary detergent in this specific study, the results with FC12 demonstrated that phosphocholine-based detergents could preserve the ATPase activity of BmrA more effectively than some other detergents. plos.org Research on the rhomboid intramembrane protease GlpG has shown that its activity can be modulated by specific lipids like cardiolipin, emphasizing the importance of the mimetic environment in functional studies. elifesciences.org The purification of transmembrane transporters often involves solubilization from membrane vesicles followed by chromatographic steps, all in the presence of a suitable detergent to maintain protein integrity. wuxiapptec.com

Methodologies for Protein-Detergent Complex Formation and Analysis

The solubilization and purification of membrane proteins are critical steps for their structural and functional characterization. Detergents like TDPC are instrumental in this process, creating mixed micelles that encapsulate the protein, thereby keeping it soluble in an aqueous environment. The formation of stable protein-detergent complexes (PDCs) is a prerequisite for many downstream analytical techniques. researchgate.netnih.gov

Several methodologies are employed to form and analyze protein-TDPC complexes:

Detergent Exchange/Solubilization: Membrane proteins are typically extracted from their native lipid environment by introducing a detergent solution. The concentration of TDPC must be above its critical micelle concentration (CMC) to ensure the formation of micelles that can solubilize the protein. nih.gov

Size-Exclusion Chromatography (SEC): This technique is widely used to separate PDCs from protein-free detergent micelles and other contaminants based on their size. researchgate.netnih.gov Triple-detection SEC, which combines ultraviolet (UV) absorbance, static light scattering (SLS), and refractive index (RI) measurements, provides an absolute determination of the molar mass of both the protein and the detergent components within the complex. researchgate.net

Mass Photometry: This single-molecule technique can be used to analyze samples containing detergents and provides detailed information on the composition and heterogeneity of protein-micelle complexes. refeyn.com

The choice of detergent and the optimization of solubilization conditions are crucial for maintaining the structural integrity and functionality of the membrane protein. researchgate.net

Biophysical Characterization of Protein-TDPC Complexes

Once stable protein-TDPC complexes are formed, a variety of biophysical techniques can be employed to characterize their structure, dynamics, and interactions.

NMR spectroscopy is a powerful technique for obtaining atomic-resolution information on the structure and dynamics of proteins in solution. nih.govinnovationnewsnetwork.comwikipedia.org For membrane proteins, which are often challenging to crystallize, solution NMR of protein-TDPC complexes offers a viable alternative for structural studies. nih.govnih.gov

TDPC micelles provide a membrane-mimetic environment that helps to maintain the native fold of the solubilized membrane protein. nih.gov However, the size of the protein-detergent complex can be a limiting factor for NMR studies due to slower tumbling rates, which can lead to broad spectral lines. wikipedia.org Despite these challenges, NMR has been successfully used to study the structure of membrane proteins in TDPC micelles. For instance, while spectra of the human peripheral myelin protein 22 (PMP22) in TDPC were characterized by missing peaks and line heterogeneity, it still provided valuable structural insights. nih.gov

| Technique | Information Obtained | Relevance to Protein-TDPC Complexes |

|---|---|---|

| 1H-15N HSQC | Fingerprint of the protein, assessing folding and suitability for further NMR studies. wikipedia.org | Used to check the structural integrity of the protein within the TDPC micelle. nih.gov |

| NOESY | Through-space correlations between protons, providing distance restraints for structure calculation. nih.gov | Essential for determining the three-dimensional structure of the protein component of the complex. |

| Residual Dipolar Couplings (RDCs) | Long-range orientational information, refining the protein structure. nih.gov | Provides global structural restraints, improving the accuracy of the final protein structure within the micelle. |

EPR spectroscopy, in conjunction with site-directed spin labeling (SDSL), is a versatile tool for probing the conformational dynamics of proteins. nih.govnih.govuni-konstanz.de By introducing a paramagnetic spin label at a specific site in the protein, EPR can provide information on local dynamics, solvent accessibility, and distances between labeled sites. mdpi.comelifesciences.org

In the context of protein-TDPC complexes, EPR can be used to study:

Conformational changes upon binding: Investigating how the protein's structure and dynamics are altered when it transitions from a soluble state to being embedded in a TDPC micelle. nih.gov

Protein-lipid interactions: Mapping the regions of the protein that are in close proximity to the detergent molecules.

Large-scale conformational rearrangements: Using double electron-electron resonance (DEER) to measure distances between spin labels, which can reveal changes in the protein's tertiary and quaternary structure. uni-konstanz.demdpi.com

EPR provides dynamic information that is complementary to the static structural data obtained from techniques like X-ray crystallography and cryo-electron microscopy. uni-konstanz.de

X-ray reflection and interfacial tensiometry are powerful techniques for studying the behavior of surfactants at interfaces, such as the oil-water or air-water interface. These methods provide detailed information about the structure and properties of the adsorbed surfactant film. spring8.or.jphiroshima-u.ac.jpacs.org

A study on the adsorbed film of n-tetradecylphosphocholine at the tetradecane/water interface utilized these techniques to elucidate the properties of the TDPC monolayer. spring8.or.jphiroshima-u.ac.jphiroshima-u.ac.jp

Interfacial Tensiometry: Measures the tension at the interface, which decreases as surfactant molecules adsorb. This allows for the determination of the area occupied per molecule.

X-ray Reflection: Provides information on the electron density profile perpendicular to the interface, revealing the thickness and composition of the adsorbed layer. acs.org

These studies are crucial for understanding the fundamental properties of TDPC, which in turn helps in interpreting its behavior when forming complexes with proteins.

The properties of the detergent micelles themselves are critical for their application in membrane protein research. mdpi.com The size, shape, and aggregation number of TDPC micelles influence the stability and behavior of the protein-detergent complex. nih.gov

The critical micelle concentration (CMC) is a fundamental property of any surfactant, representing the concentration above which micelles spontaneously form. wikipedia.org For this compound, the CMC is approximately 0.12 mM. caymanchem.comglpbio.com This low CMC is advantageous as it allows for the formation of micelles at relatively low detergent concentrations, which can be important for maintaining protein stability.

Small-angle X-ray scattering (SAXS) is a key technique for determining the size and shape of micelles in solution. nih.gov Studies on a series of phosphocholine-based detergents, including TDPC (also referred to as FC14), have shown that as the alkyl chain length increases, the aggregation number and the size of the micelle also increase. nih.gov All-atom molecular dynamics (MD) simulations have also been employed to model the structure and dynamics of TDPC micelles, providing insights into their shape and how they accommodate membrane proteins. biorxiv.orgbiorxiv.org

| Property | Value/Description | Technique(s) for Determination |

|---|---|---|

| Critical Micelle Concentration (CMC) | ~0.12 mM caymanchem.comglpbio.com | Surface Tensiometry, Fluorescence Spectroscopy mdpi.com |

| Aggregation Number | 108 nih.gov | Small-Angle X-ray Scattering (SAXS) nih.gov |

| Micelle Shape | Ellipsoidal nih.govbiorxiv.org | Small-Angle X-ray Scattering (SAXS), Molecular Dynamics (MD) Simulations nih.govbiorxiv.org |

X-ray Reflection and Interfacial Tensiometry for Interfacial Adsorption Studies

Interaction with Biological Membranes and Components

The interaction of TDPC with biological membranes and their components is a key area of research, as it provides insights into how this synthetic surfactant mimics and perturbs natural lipid bilayers. The amphipathic nature of TDPC facilitates its interaction with lipid membranes. scbt.com

Studies have shown that soluble n-tetradecylphosphocholine can protect human immune cells from lysis by certain bacterial pore-forming toxins. mdpi.com This suggests that TDPC can interact with the cell membrane in a way that interferes with the toxin's mechanism of action, which involves binding to the membrane, self-assembly, and pore formation. mdpi.com The ability of TDPC to interact with and insert into lipid membranes is fundamental to its function as a solubilizing agent for membrane proteins. nih.gov These interactions can be driven by a combination of electrostatic and hydrophobic forces. nih.gov

Disruption of Cellular Membranes

The primary mechanism by which this compound disrupts cellular membranes involves its integration into the lipid bilayer. patsnap.com This insertion alters the physical properties of the membrane, leading to a loss of structural integrity. The dual nature of the molecule allows it to interact with both the hydrophobic core and the polar head groups of the membrane lipids. scbt.com

Research indicates that this compound's interaction with membranes can be characterized by a "detergent-like" effect. nih.govmdpi.com This process involves the extraction of lipid molecules from the membrane, which can lead to the complete fragmentation of the membrane into peptide-lipid micelles or vesicles. nih.gov This disruptive activity is a key component of its biological effects.

Studies on various organisms have elucidated several key disruptive actions:

Inhibition of Mitochondrial Function: this compound targets the mitochondria, where it inhibits cytochrome c oxidase, a critical enzyme in the electron transport chain. researchgate.netmdpi.comdrugbank.com This leads to mitochondrial dysfunction and can trigger apoptosis-like cell death. drugbank.com

Alteration of Lipid Rafts: The compound's presence can perturb the organization of lipid rafts, which are specialized membrane microdomains enriched in certain lipids and proteins. This disruption can interfere with signaling pathways that are dependent on the integrity of these domains.

Induction of Apoptosis: By inhibiting key survival signaling proteins like Akt (Protein Kinase B), this compound can induce programmed cell death, or apoptosis. patsnap.comdrugbank.com This is a significant mechanism, particularly in its effects on cancer cells. patsnap.com

| Research Finding on Membrane Disruption | Organism/System Studied | Reference |

| Integration into the lipid bilayer altering membrane fluidity and disrupting lipid metabolism. | General Cellular Membranes | patsnap.com |

| Inhibition of phosphatidylcholine and sphingomyelin (B164518) synthesis. | Leishmania parasites | researchgate.net |

| Inhibition of mitochondrial cytochrome c oxidase, altering organelle membrane potential. | Leishmania donovani | researchgate.netmdpi.com |

| Disruption of the association of GPI-anchored proteins with the cell membrane. | General Cellular Membranes | patsnap.com |

| Inhibition of the Akt/PKB signaling pathway, leading to apoptosis. | Cancer cells | patsnap.comdrugbank.com |

Modulation of Membrane Permeability and Integrity

The disruption of the membrane's structural integrity by this compound directly leads to the modulation of its permeability. The insertion of the compound into the lipid bilayer increases the membrane's fluidity and can create transient pores or defects, thereby increasing its permeability to ions and other small molecules. scbt.com

One of the significant consequences of this increased permeability is the disruption of intracellular ion homeostasis, particularly that of calcium (Ca²⁺). mdpi.comasm.org Research has shown that this compound can activate a plasma membrane Ca²⁺ channel in Leishmania donovani, leading to an influx of calcium. asm.org This disruption of Ca²⁺ homeostasis is a critical aspect of its mechanism of action. mdpi.com

The compound's effect on membrane permeability is not uniform and can be influenced by the lipid composition of the membrane. For instance, the presence of cholesterol, a key regulator of membrane fluidity, can modulate the effects of membrane-active compounds. conductscience.commdpi.com In eukaryotic cells, higher cholesterol content generally decreases membrane permeability. conductscience.com

| Finding on Permeability and Integrity | Effect | Organism/System Studied | Reference |

| Increased membrane permeability. | Allows for the passage of otherwise impermeant molecules. | General Cellular Membranes | scbt.com |

| Disruption of intracellular Ca²⁺ homeostasis. | Activation of plasma membrane Ca²⁺ channels. | Leishmania donovani | mdpi.comasm.org |

| Impairment of acidocalcisome function. | Affects organelles involved in Ca²⁺ regulation. | Leishmania donovani | asm.org |

| Alteration of membrane fluidity. | Dependent on factors like fatty acid chain length and saturation. | General Cellular Membranes | conductscience.com |

Pharmacological and Biological Research on Tetradecylphosphocholine

Antineoplastic and Anticancer Activities of TDPC

The antineoplastic potential of the alkylphosphocholine family, including TDPC, has been a subject of significant research. ni.ac.rsresearchgate.net These compounds show promise because they can selectively kill malignant cells while having less impact on certain normal cells. ingentaconnect.com Their primary mode of action involves interfering with the structure and function of cellular membranes and associated signaling pathways, rather than causing direct DNA damage. ingentaconnect.comwikipedia.org This unique mechanism makes them an interesting class of agents for cancer therapy research. researchgate.net

A key aspect of the anticancer activity of alkylphosphocholines is their ability to induce apoptosis, or programmed cell death, in tumor cells. ingentaconnect.comnih.gov This process is crucial for eliminating abnormal or cancerous cells. nih.govfrontiersin.org Research on various APCs has shown they can trigger apoptotic cell death in different cancer cell lines, including those from leukemia and solid tumors. ingentaconnect.comnih.gov The induction of apoptosis by these compounds is often a result of their interference with critical cell survival and death pathways. researchgate.net

The process is multifaceted, involving the activation of caspases, which are key enzymes in the execution of apoptosis. nih.govfrontiersin.org Studies on APCs have demonstrated the activation of initiator caspases like caspase-8 and executioner caspases like caspase-3. nih.gov This activation leads to the breakdown of essential cellular components and the eventual death of the cancer cell. nih.govfrontiersin.org

Table 1: Effect of Alkylphosphocholines on Various Cancer Cell Lines

| Compound Class | Affected Cell Lines | Observed Effect | Reference |

|---|---|---|---|

| Alkylphosphocholines (APCs) | Jurkat, BJAB, SKW6.4 (Tumor Cell Lines) | Induction of apoptosis and activation of caspase-8 and -3. | nih.gov |

| Alkylphosphocholines (APCs) | Leukemic and Brain Tumour Cell Lines | Induction of apoptotic cell death. | ingentaconnect.com |

| Erucylphosphocholine (APC analogue) | Astrocytoma and Glioblastoma Cells | Induces cell cycle arrest and apoptosis. | wikipedia.org |

| Tetradecylphosphocholine (TDPC) & other APCs | 5637 and EJ (Bladder Cancer Cell Lines) | Exhibited antineoplastic effects. | ni.ac.rs |

The antitumor effects of alkylphosphocholines have been evaluated in various preclinical animal models, demonstrating their potential for in vivo efficacy. wisc.eduwisc.edu Studies using human tumor xenografts in mice have shown that APC analogues can selectively accumulate in and suppress the growth of a wide range of cancers. wisc.edunih.gov For instance, radioiodinated APC analogues have shown selective uptake and prolonged retention in over 50 different preclinical cancer models, including those for lung, brain, breast, and pancreatic cancer. wisc.eduwisc.edunih.gov

These preclinical studies are vital for understanding how these compounds behave in a whole-organism setting. In several rodent models of breast cancer and other malignancies, APCs have demonstrated the ability to reduce tumor size and extend survival. wisc.eduwisc.edu For example, an APC analogue, 131I-CLR1404, displayed significant efficacy in suppressing tumor growth across a variety of human tumor xenograft models. wisc.edu Similarly, another analogue, Gd-NM600, showed tumor-specific uptake and retention in eight different preclinical models, including glioma and prostate cancer. nih.gov These findings in animal models have been crucial in validating the tumor-targeting capabilities of this class of compounds. snmjournals.orgnih.govnih.gov

The anticancer mechanism of this compound and related APCs is distinct from traditional cytotoxic drugs. ingentaconnect.combritannica.com Instead of directly damaging genetic material, their primary target is the cell membrane, where they accumulate and disrupt numerous vital cellular processes. researchgate.netfrontiersin.org

Due to their structure, APCs like TDPC readily insert themselves into the lipid bilayers of cell membranes. researchgate.net This accumulation alters membrane integrity, fluidity, and the metabolism of natural phospholipids (B1166683). ingentaconnect.comfrontiersin.org At high enough concentrations, this can lead to cell lysis due to their detergent-like properties. frontiersin.org

This membrane interference triggers a cascade of effects on cellular signaling pathways that control cell growth, proliferation, and survival. ingentaconnect.comresearchgate.net Key pathways inhibited by APCs include the MAP-kinase/ERK and the phosphatidylinositol 3-kinase/Akt pathways, which are crucial for cancer cell proliferation and survival. researchgate.net Simultaneously, they can stimulate stress-related pathways like the JNK pathway, which can push the cell towards apoptosis. researchgate.net The disruption of lipid rafts—specialized microdomains within the cell membrane—is also a key part of their action. wikipedia.orgnih.gov This can interfere with the function of membrane-bound receptors, such as the Fas receptor, which is involved in initiating apoptosis. nih.gov

The disruption of membrane integrity and signaling pathways by APCs leads to interactions with specific molecular targets that are critical for a cancer cell's fate. nih.govbroadinstitute.org One of the key targets is the machinery of apoptosis. nih.gov APCs can trigger the clustering of death receptors like Fas/CD95 within lipid rafts, initiating the extrinsic apoptotic pathway. nih.govfrontiersin.org This leads to the activation of a caspase cascade, ultimately resulting in programmed cell death. nih.gov

Furthermore, APCs can influence the mitochondrial (intrinsic) pathway of apoptosis. nih.gov This is evidenced by their ability to cause a breakdown in the mitochondrial membrane potential. nih.gov The process can also involve the cleavage of the protein Bid, which provides a link between the death receptor-mediated pathway and the mitochondrial pathway, amplifying the apoptotic signal. nih.gov By inhibiting pro-survival proteins and activating pro-apoptotic ones, APCs effectively reprogram the cell to undergo self-destruction. researchgate.netfrontiersin.orgnih.gov

Mechanisms of Action in Cancer Therapy

Membrane Disruption and Cellular Pathway Activation

This compound in Antimicrobial Research

In addition to their anticancer properties, this compound and other APCs have been investigated for their antimicrobial activity. scbt.comnih.gov Their membrane-disrupting capabilities are also effective against various pathogens. nih.govacs.org

Research has shown that the length of the alkyl chain on the APC molecule is directly proportional to its bactericidal efficacy against certain bacteria. nih.gov In a study on Streptococcus pneumoniae, miltefosine (B1683995) (which has a 16-carbon chain) was more effective at inducing lysis than TDPC (14-carbon chain), which in turn was more effective than dodecylphosphocholine (B1670865) (12-carbon chain). nih.gov This suggests that the physical properties of the molecule, dictated by its chain length, are critical for its ability to disrupt the bacterial cell membrane. nih.gov TDPC has also been identified as an inhibitor of virulence toxins produced by Staphylococcus aureus, preventing their binding to host cells by interacting with membrane phosphatidylcholine. researchgate.netfrontiersin.org This highlights a mechanism that goes beyond simple membrane disruption to include the neutralization of specific bacterial weapons.

**Table 2: Comparative Lytic Activity of Alkylphosphocholines against *S. pneumoniae***

| Compound | Alkyl Chain Length | Lytic Activity against S. pneumoniae strain R6 | Reference |

|---|---|---|---|

| Dodecylphosphocholine | 12 Carbons | Practically devoid of lytic activity at tested concentrations. | nih.gov |

| This compound (TDPC) | 14 Carbons | Demonstrated lytic activity. | nih.gov |

| Hexadecylphosphocholine (Miltefosine) | 16 Carbons | Showed the strongest lysis-promoting capacity. | nih.gov |

Inhibition of Bacterial Toxin Binding and Activity

Immunomodulatory Potential of TDPC

Beyond its direct effects on bacteria, TDPC has been noted for its immunomodulatory activity. ufv.br This suggests the compound can influence the host's immune response, a characteristic that is increasingly recognized as crucial for developing effective anti-infective therapies. biorxiv.org The closely related compound miltefosine is also described as having immunomodulatory and anti-inflammatory properties. nih.govhellobio.com The capacity to modulate the immune system can be advantageous in controlling the often-damaging inflammatory consequences of severe infections. nih.gov While the precise mechanisms of TDPC's immunomodulatory effects require further investigation, this property adds another dimension to its therapeutic potential. ufv.brbiorxiv.org

Role in Phospholipid Biosynthesis Regulation

TDPC and its analogues also interact with fundamental cellular metabolic pathways, specifically the biosynthesis of phospholipids, which are essential components of all cell membranes. nih.gov

Contrary to stimulating biosynthesis, research indicates that alkylphosphocholine analogues, such as hexadecylphosphocholine, act as inhibitors of phosphatidylcholine (PC) biosynthesis. researchgate.net This inhibition disrupts the normal production of one of the most abundant phospholipids in mammalian cell membranes. nih.govaocs.org The regulatory control of PC synthesis is critical for maintaining cellular homeostasis, and its disruption is a key mechanism of action for this class of compounds. aocs.orgcas.cz

The inhibitory effect on phosphatidylcholine synthesis is directly linked to the influence of these compounds on a key regulatory enzyme: CTP:phosphocholine (B91661) cytidylyltransferase (CCT). researchgate.netmedchemexpress.com CCT catalyzes the rate-limiting step in the primary pathway for PC synthesis (the CDP-choline pathway). nih.govebi.ac.uk Research has demonstrated that miltefosine, the C16 analogue of TDPC, is an inhibitor of CCT. medchemexpress.com By targeting and inhibiting the activity of CCT, alkylphosphocholines effectively shut down the main route for producing new phosphatidylcholine, leading to the observed effects on membrane integrity and cell function. medchemexpress.comnih.gov

| Enzyme | Pathway | Role | Effect of Alkylphosphocholine Analogue (Miltefosine) |

| CTP:phosphocholine cytidylyltransferase (CCT) | CDP-choline pathway | Catalyzes the rate-limiting step in Phosphatidylcholine (PC) synthesis | Inhibition |

Table 2: The influence of alkylphosphocholines on the key regulatory enzyme of phosphatidylcholine biosynthesis. medchemexpress.comnih.gov

Structure Activity Relationship Sar Studies of Tetradecylphosphocholine

Methodologies for SAR Analysis of TDPC Analogues

The investigation of SAR for Tetradecylphosphocholine and related alkylphosphocholines (APCs) employs a combination of computational and experimental techniques to build predictive models and rationalize observed biological activities.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.comfrontiersin.org This approach relies on the principle that the biological effect of a compound is related to its physicochemical properties, which are in turn determined by its molecular structure. nih.govnih.gov For alkylphosphocholine analogues, QSAR models can be developed to predict activities such as anticancer, antifungal, or antiprotozoal efficacy. researchgate.netresearchgate.net

The process involves calculating a set of molecular descriptors for each analogue. These descriptors quantify various aspects of the molecule's structure, such as:

Lipophilic parameters: Like the partition coefficient (log P), which describes the compound's hydrophobicity. srmist.edu.in

Electronic parameters: Such as the Hammett constant, which accounts for the electron-donating or withdrawing nature of substituents. srmist.edu.in

Steric parameters: Like Taft's constant, which describes the bulkiness of different groups. srmist.edu.in

Statistical methods, such as multiple linear regression (MLR), are then used to build an equation that relates these descriptors to the observed biological activity (e.g., IC50 values). frontiersin.orgmdpi.com A robust QSAR model can then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. mdpi.comuj.edu.pl Studies on various classes of therapeutic agents have demonstrated the utility of QSAR in identifying key structural features that influence bioactivity. mdpi.comj-morphology.com

Computational Approaches, e.g., Molecular Docking and Dynamics Simulations

Alongside QSAR, other computational methods like molecular docking and molecular dynamics (MD) simulations provide deeper insights into the SAR of TDPC analogues at an atomic level. researchgate.netresearchgate.net

Molecular Docking predicts the preferred orientation of a molecule when bound to a specific target, such as a protein receptor or an enzyme active site. researchgate.net For TDPC analogues, docking studies could elucidate how they interact with membrane proteins or enzymes involved in signaling pathways. This technique helps in visualizing the binding mode and identifying key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for biological activity.

Molecular Dynamics (MD) Simulations are used to study the movement of atoms and molecules over time. srmist.edu.in For TDPC, MD simulations can model its interaction with and insertion into cell membranes. These simulations can reveal how changes in the alkyl chain length or head group affect the compound's behavior within the lipid bilayer, its ability to form pores, or its influence on membrane fluidity and structure. nih.gov For instance, computational studies have been used to understand how alkylphosphocholines interact with and perturb membrane protein structures. acs.org Such computational approaches are vital for understanding the molecular mechanisms that underpin the observed SAR. nih.gov

Impact of Alkyl Chain Length on Biological Activity

The length of the hydrophobic alkyl chain is a critical determinant of the biological activity of alkylphosphocholines. Studies have consistently shown that modifying the chain length can significantly alter the efficacy of these compounds against various targets, from cancer cells to parasites. researchgate.netnih.gov

A key study investigating the anti-leishmanial activity of alkylphosphocholine analogues against Leishmania donovani demonstrated a clear dependence on alkyl chain length. mdpi.comnih.gov The activity of a series of APCs, including Dodecylphosphocholine (B1670865) (APC12), this compound (APC14), and Hexadecylphosphocholine (APC16), was compared. The results revealed that APC12, with the shortest alkyl chain in the series, was the most potent, exhibiting 4- to 10-fold greater activity than the parent compound, miltefosine (B1683995) (APC16). mdpi.comresearchgate.net

Similarly, in studies on the inhibition of phosphatidylcholine biosynthesis, the inhibitory properties of phospholipid analogues were found to be directly dependent on the length of their alkyl side chain. The potency followed the order: Dodecylphosphocholine < this compound < Hexadecylphosphocholine < Octadecylphosphocholine. nih.gov However, this trend is not universal across all biological targets. For instance, against the parasitic protist Acanthamoeba, APC16 (Hexadecylphosphocholine) was found to be the most active, highlighting the pathogen-specific nature of the SAR. mdpi.com More lipophilic alkylphosphocholines with longer octadecyl chains have also shown higher cytotoxic activity against certain cancer cells. researchgate.net

The data from the anti-leishmanial study is summarized in the table below, showing the half-maximal inhibitory concentration (IC50) against the promastigote stage of L. donovani.

| Compound | Alkyl Chain Length | IC50 (µg/mL) vs. L. donovani Promastigotes |

| Dodecylphosphocholine (APC12) | 12 | 0.07 ± 0.01 |

| This compound (APC14) | 14 | 0.20 ± 0.00 |

| Hexadecylphosphocholine (APC16) | 16 | 0.70 ± 0.00 |

| Data sourced from a study on the structure and antiparasitic activity of alkylphosphocholine analogues. mdpi.com |

This relationship between chain length and activity is often linked to the compound's hydrophobicity and its ability to interact with and disrupt cell membranes. Shorter chain lengths can lead to an increased readiness to form micellar structures that create pores in cell membranes, causing cell death by leakage. nih.gov

Role of the Phosphocholine (B91661) Head Group in Biological Interactions

The polar phosphocholine head group is the other crucial component determining the biological interactions of TDPC and its analogues. This hydrophilic moiety is essential for the molecule's amphiphilic character and its interactions with both aqueous environments and biological membranes.

The structure of the head group significantly influences the compound's mechanism of action. Studies have shown that the phosphocholine head group is critical for the inhibition of phosphatidylcholine biosynthesis. When the phosphocholine head group of Hexadecylphosphocholine was replaced with phosphoethanolamine or phosphoserine, the inhibitory activity was drastically reduced, indicating a specific requirement for the choline (B1196258) moiety. nih.gov The phosphocholine head group's conformation, typically oriented parallel to the membrane surface, is important for its interactions within the membrane environment. nih.gov

Furthermore, the head group plays a role in the interaction with specific enzymes. For example, in studies of autotaxin (ATX), an enzyme that hydrolyzes lysophosphatidylcholine (B164491) (LPC), the presence of the choline group was found to be detrimental to ATX recognition, suggesting that modifications to the head group can be used to tune enzyme inhibition. nih.gov The interaction between the head group and other membrane components, like cholesterol and sphingomyelin (B164518), is also critical. The specific structure of the phosphocholine head group, including its three methyl groups, is thought to be important for stabilizing interactions with cholesterol in membrane domains. nih.gov The head group's orientation and packing density on biological membranes can be affected by its flexibility, which in turn influences biological activity. mdpi.com

Advanced Applications and Future Directions in Tdpc Research

TDPC in Nanotechnology and Drug Delivery Systems

The application of nanotechnology in medicine has revolutionized drug delivery, offering ways to enhance the efficacy and specificity of therapeutic agents. nih.gov TDPC and its analogs, such as miltefosine (B1683995), are integral to the development of sophisticated drug delivery systems due to their ability to self-assemble and interact with biological membranes. nih.gov These systems aim to improve the solubility and stability of drugs, control their release, and target them to specific sites within the body, thereby maximizing therapeutic outcomes while minimizing side effects. nih.govwikipedia.orgfrontiersin.org

TDPC is a key component in the formulation of advanced vesicular systems like liposomes and ultradeformable vesicles, also known as transfersomes. mdpi.comresearchgate.net Unlike conventional liposomes, which are often restricted to the upper layers of the skin, ultradeformable vesicles are engineered for enhanced skin penetration. nih.govdovepress.com These vesicles are typically composed of phospholipids (B1166683), such as phosphatidylcholine, and an "edge activator," which is a single-chain surfactant like sodium cholate (B1235396) that destabilizes the lipid bilayers, granting them high deformability. mdpi.comscitechnol.com

This high flexibility allows the vesicles to squeeze through pores in the stratum corneum that are much smaller than their own diameter, facilitating the transport of encapsulated drugs deep into the skin. nih.govscitechnol.com Research on miltefosine, an alkylphosphocholine analog, has demonstrated the potential of these ultradeformable liposomes for the topical treatment of cutaneous leishmaniasis, a parasitic disease where the pathogens reside in the dermal layer of the skin. sld.cucmu.edu Studies have shown that miltefosine has minimal impact on the structural integrity and physical properties of the ultradeformable lipid membranes, making it an ideal candidate for encapsulation within these advanced delivery systems. acs.org The formulation of miltefosine in ultradeformable vesicles has been shown to increase the transdermal flow of the drug compared to free drug solutions. sld.cu

Below is a table summarizing the characteristics of miltefosine-loaded ultradeformable vesicles from a research study.

| Parameter | Value | Reference |

| Mean Particle Size | 100.7 nm | sld.cu |

| Polydispersity Index | 0.147 | sld.cu |

| Zeta Potential | -12.0 mV | sld.cu |

| Phospholipid Concentration | 53.24 mM | sld.cu |

This table presents data on miltefosine-loaded ultradeformable liposomes (MIL-LUD) designed for topical drug delivery.

A significant challenge in pharmaceutical development is the poor water solubility of many active pharmaceutical ingredients, which can limit their bioavailability. nih.gov TDPC, with its surfactant properties, is utilized in the formation of mixed micelles and emulsions to overcome this challenge. nih.govmedchemexpress.eu Mixed micelles are colloidal structures formed by the self-assembly of two or more different surfactants in an aqueous solution. nih.govucuenca.edu.ec

Research has shown that combining TDPC analogs like miltefosine with hydrophilic polymers, such as Tetronic® 1307 (a poloxamine), results in the formation of stable, core-shell mixed micelles. ucuenca.edu.ecunav.edu In these structures, the hydrophobic components, including the alkyl chain of TDPC and the polypropylene (B1209903) oxide (PPO) blocks of the polymer, form the core, which can effectively encapsulate hydrophobic drugs. The hydrophilic portions, like the phosphocholine (B91661) headgroup and the polyethylene (B3416737) oxide (PEO) blocks, form the outer shell, ensuring the stability of the micelle in an aqueous environment. nih.govucuenca.edu.ec This approach has been shown to significantly increase the apparent solubility of drugs. conicet.gov.ar For instance, studies on mixed micellar systems containing hydrogenated phosphatidylcholine and sucrose (B13894) laurate demonstrated superior solubilization capacity for hydrophobic drugs like diazepam and tetrazepam compared to traditional bile salt-based micelles. nih.gov The particle sizes of these mixed micelles often remain stable after drug incorporation, indicating a robust formulation. nih.govnih.gov

| Micellar System | Drug | Key Finding | Reference |

| Tetronic 1307 & Miltefosine | Miltefosine | Formation of ellipsoidal core-shell mixed micelles, amplifying leishmanicidal activity. | ucuenca.edu.ec |

| TPGS/Tetronic & Miltefosine | Miltefosine | Forms mixed micelles with a core-shell structure, with the hydrophobic tails in close contact within the core. | nih.gov |

| Hydrogenated PC & Sucrose Laurate | Diazepam, Tetrazepam, Estradiol | Superior drug solubilization compared to classical lecithin/bile salt mixed micelles. | nih.gov |

| Phosphatidylcholine & Bile Salts | Silybin-PC Complex | Increased drug solubility from 40.83 µg/mL to 10.14 mg/mL. | nih.gov |

This interactive table summarizes findings from various studies on the use of mixed micelles for drug solubilization.

Targeted drug delivery aims to concentrate a therapeutic agent at a specific site of disease, enhancing its effectiveness while reducing systemic exposure and potential side effects. wikipedia.orgopenaccessjournals.com TDPC-containing nanocarriers, such as liposomes and polymeric nanoparticles, are being extensively investigated for this purpose. mdpi.comijpras.com A key application is in the treatment of diseases like leishmaniasis, where the parasites reside within macrophages. mdpi.comtandfonline.com

Liposomes and other nanoparticles are naturally taken up by macrophages through phagocytosis, a process known as passive targeting. ijpras.com By encapsulating TDPC (or its analog miltefosine) into these nanocarriers, the drug can be delivered directly to the infected cells. ijpras.comresearchgate.net For example, nanoliposomal formulations of miltefosine have shown a stronger antileishmanial effect in vitro compared to the free drug. ijpras.com Similarly, chitosan-based nanoparticles loaded with miltefosine have been developed as a targeted delivery system for macrophages. mdpi.com

Beyond passive targeting, active targeting strategies are being explored. frontiersin.orgopenaccessjournals.com This involves modifying the surface of the nanocarriers with ligands (such as antibodies or peptides) that bind to specific receptors overexpressed on the target cells. openaccessjournals.comnih.gov This approach further increases the specificity and efficacy of the drug delivery system. The ultimate goal is to create "smart" delivery systems that can navigate the biological environment and release their payload precisely where it is needed. wikipedia.org

Use in Mixed Micelles and Emulsions for Drug Solubilization

TDPC in Diagnostic and Analytical Methodologies

The unique chemical properties of TDPC also lend themselves to applications in diagnostic and analytical chemistry. ufv.brmdpi-res.comnih.gov Its zwitterionic nature is particularly useful in separation sciences. nih.gov The evaluation of analytical performance is crucial before a new method is introduced for diagnostic purposes. researchgate.net

Ion chromatography (IC) is a powerful technique used for the separation and quantification of ions and polar molecules. wikipedia.orglibretexts.org The core of this technique is the stationary phase, a material within the chromatography column that interacts with the analytes. techniques-ingenieur.fr

A novel ion chromatographic system has been developed that utilizes TDPC as a zwitterionic surfactant for the stationary phase. nih.govresearchgate.net In this system, TDPC is dynamically coated onto a conventional reversed-phase column. A key advantage of this method is its ability to use pure water as the mobile phase (the solvent that carries the sample through the column) for the separation of various inorganic acids. nih.gov The separation is based on the differential interactions of the acid anions with the zwitterionic headgroups of the TDPC molecules.

Research has demonstrated the successful separation of five common inorganic acids, which eluted in the order of phosphoric acid, hydrochloric acid, nitric acid, sulfuric acid, and perchloric acid. nih.gov This method provides linear calibration curves and has been suggested for applications such as the simultaneous determination of inorganic acids in aerosol samples, which are formed from atmospheric pollutants like NOx and SOx. nih.gov

| Analyte (Acid) | Elution Order | Reference |

| Phosphoric Acid (H₃PO₄) | 1 | nih.gov |

| Hydrochloric Acid (HCl) | 2 | nih.gov |

| Nitric Acid (HNO₃) | 3 | nih.gov |

| Sulfuric Acid (H₂SO₄) | 4 | nih.gov |

| Perchloric Acid (HClO₄) | 5 | nih.gov |

This table shows the elution order of inorganic acids using a TDPC-based stationary phase in ion chromatography with pure water as the eluent.

Translational Research and Preclinical Development

Translational research acts as the critical bridge between basic scientific discoveries made in the laboratory ("bench") and their application in clinical practice ("bedside"). nih.gov This process involves extensive preclinical development, where promising therapeutic agents and delivery systems are rigorously tested for efficacy and safety in vitro and in animal models before they can be considered for human trials. nih.govsanguinebio.com